3-((4-Fluorophenyl)amino)-2,3-dihydrothiophene 1,1-dioxide
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Overview
Description
3-((4-Fluorophenyl)amino)-2,3-dihydrothiophene 1,1-dioxide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of the 4-fluorophenyl group and the amino substitution on the thiophene ring enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Fluorophenyl)amino)-2,3-dihydrothiophene 1,1-dioxide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and a thiophene derivative.
Condensation Reaction: The 4-fluoroaniline undergoes a condensation reaction with a thiophene derivative in the presence of a suitable catalyst and solvent. Common catalysts include acids or bases, and solvents like ethanol or methanol are often used.
Oxidation: The resulting intermediate is then subjected to oxidation to introduce the sulfone group (1,1-dioxide) on the thiophene ring. Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-((4-Fluorophenyl)amino)-2,3-dihydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The amino group and the fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, or other peroxides.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiophene sulfides.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
3-((4-Fluorophenyl)amino)-2,3-dihydrothiophene 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of materials with specific properties, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-((4-Fluorophenyl)amino)-2,3-dihydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The presence of the fluorophenyl and amino groups allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of biological pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-((4-Chlorophenyl)amino)-2,3-dihydrothiophene 1,1-dioxide: Similar structure with a chlorine atom instead of fluorine.
3-((4-Methylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide: Similar structure with a methyl group instead of fluorine.
3-((4-Nitrophenyl)amino)-2,3-dihydrothiophene 1,1-dioxide: Similar structure with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-((4-Fluorophenyl)amino)-2,3-dihydrothiophene 1,1-dioxide imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets. This can enhance its biological activity and make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(4-fluorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2S/c11-8-1-3-9(4-2-8)12-10-5-6-15(13,14)7-10/h1-6,10,12H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVYARGPEPGJFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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